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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
Methylthiazole-5-carbaldehyde, a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the predicted ¹H and

¹³C NMR spectral data for 2-Methylthiazole-5-carbaldehyde. These predictions are based on

the analysis of structurally similar compounds and established chemical shift principles for

thiazole derivatives.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for 2-Methylthiazole-5-carbaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.5 - 8.7 Singlet 1H
Thiazole ring proton

(C4-H)

~2.7 - 2.9 Singlet 3H
Methyl group protons

(-CH₃)

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 2-Methylthiazole-5-carbaldehyde

Chemical Shift (δ) ppm Assignment

~185 - 190 Aldehyde carbonyl carbon (-CHO)

~165 - 170 Thiazole ring carbon (C2)

~150 - 155 Thiazole ring carbon (C4)

~140 - 145 Thiazole ring carbon (C5)

~19 - 21 Methyl group carbon (-CH₃)

Experimental Protocol for NMR Spectroscopy
A sample of 2-Methylthiazole-5-carbaldehyde (typically 5-10 mg) is dissolved in an

appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆), in a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz (or higher)

spectrometer. A standard pulse sequence is used, with a sufficient number of scans to

achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer,

typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for

each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to

the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The PubChem database indicates that an FTIR spectrum of 2-Methylthiazole-5-carbaldehyde
has been recorded using a KBr-Pellet technique on a Bruker IFS 85 instrument.[1] While the

full dataset is not provided, the characteristic absorption bands can be predicted based on the

functional groups present.

Table 3: Characteristic IR Absorption Bands for 2-Methylthiazole-5-carbaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~2900 - 3100 Medium
C-H stretching (aromatic and

methyl)

~2820 and ~2720 Medium, distinct C-H stretching (aldehyde)

~1680 - 1700 Strong C=O stretching (aldehyde)

~1500 - 1600 Medium to Strong
C=N and C=C stretching

(thiazole ring)

~1400 - 1450 Medium C-H bending (methyl)

Experimental Protocol for IR Spectroscopy
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet

is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound.

Mass Spectrometry Data
While specific experimental mass spectra for 2-Methylthiazole-5-carbaldehyde are not readily

available in the searched databases, the expected key ions can be predicted.

Table 4: Predicted Mass Spectrometry Data for 2-Methylthiazole-5-carbaldehyde

m/z Ion

127 [M]⁺ (Molecular Ion)

126 [M-H]⁺

99 [M-CO]⁺

84 [M-CHO-CH₃]⁺

Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Electron Ionization (EI): For GC-MS analysis, electron ionization is a common technique. The

sample is vaporized and bombarded with a high-energy electron beam, causing ionization

and fragmentation. The resulting ions are then analyzed by the mass spectrometer.

Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

2-Methylthiazole-5-carbaldehyde.
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Caption: Workflow for the spectral analysis of 2-Methylthiazole-5-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b182251#spectral-data-of-2-methylthiazole-5-
carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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